molecular formula C17H17N3O3S B2676575 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide CAS No. 1235278-12-2

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide

Cat. No.: B2676575
CAS No.: 1235278-12-2
M. Wt: 343.4
InChI Key: GAJUACOCXOTSLC-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyridazine derivative and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of the compound is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound may also act by modulating the activity of various neurotransmitters involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various tissues. Additionally, the compound has been shown to reduce the levels of oxidative stress markers, indicating its potential antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using this compound in lab experiments is its significant anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.

Future Directions

There are several future directions for the research of this compound. One potential direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation-related disorders. Another potential direction is the investigation of the compound's potential applications in the field of cancer research, as studies have shown that the compound may exhibit significant anti-tumor properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide has been reported in various studies. One of the commonly used methods for synthesis involves the reaction of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid with 2-oxotetrahydrothiophene-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(16(22)18-14-9-10-24-17(14)23)20-15(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJUACOCXOTSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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